N-(6-quinolinyl)thiourea

Anion Sensing Colorimetric Chemosensor Supramolecular Chemistry

Researchers requiring precise 6-quinolinyl-thiourea regioisomers for structure-activity relationship studies often face supply gaps with generic thioureas. N-(6-Quinolinyl)thiourea (CAS 860621-04-1) solves this with a defined 6-substituted scaffold distinct from 3-, 5-, or 8-position analogs. • Unique geometry enables specific hydrogen-bonding patterns validated in anion-sensor applications. • Core pharmacophore for kinase inhibitor programs; 6-position substitution allows exploration of uncharted chemical space. • Essential for SAR studies on tyrosinase & urease inhibition; ensures reproducible target binding data. Reliable supply with documented purity and global logistics support.

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
CAS No. 860621-04-1
Cat. No. B1300569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-quinolinyl)thiourea
CAS860621-04-1
Molecular FormulaC10H9N3S
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)NC(=S)N)N=C1
InChIInChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14)
InChIKeyPNVSGRJLTPVPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Quinolinyl)thiourea: Overview and Key Properties


N-(6-quinolinyl)thiourea (CAS 860621-04-1), with the molecular formula C10H9N3S and a molecular weight of 203.27 g/mol, is a heterocyclic organosulfur compound [1]. It features a quinoline ring system directly attached at the 6-position to a thiourea moiety, providing a specific regioisomeric scaffold distinct from other quinolinyl-substituted thioureas (e.g., 3-, 5-, or 8-position) [1]. This structural specificity confers unique chemical and biological properties, making it a versatile building block and a key scaffold in the synthesis of complex molecules for medicinal chemistry, proteomics research, and material science applications .

Scaffold
Regioisomeric 6-quinolinyl-thiourea core
Key Workflow
Synthesis of anion sensors, kinase inhibitor libraries, enzyme ligands
Use Context
SAR exploration, medicinal chemistry, and materials science

Regiochemistry Criticality in Quinolinyl Thioureas


The biological activity and chemical reactivity of quinolinyl-thiourea compounds are highly sensitive to the point of attachment of the thiourea group on the quinoline ring [1]. N-(6-quinolinyl)thiourea is a specific regioisomer that cannot be interchangeably used with its 3-, 5-, or 8-substituted analogs without expecting significant differences in target binding affinity, selectivity, and downstream pharmacological effects [2]. For instance, while the 8-substituted analog has been identified as a urease inhibitor, and the 3-substituted scaffold has shown utility in synthesizing PDGFR kinase inhibitors, the unique geometry of the 6-substituted regioisomer positions the thiourea group for distinct molecular interactions, such as the specific hydrogen-bonding patterns observed in anion-sensing applications [1][3]. Substituting N-(6-quinolinyl)thiourea with an alternative regioisomer or a generic thiourea will likely invalidate structure-activity relationship (SAR) studies and compromise the integrity of any research or development project relying on its precise molecular architecture.

6-Quinolinyl thiourea
Specific geometry and hydrogen-bonding pattern for sensor design and distinct SAR
3-, 5-, or 8-quinolinyl analogs
Different binding vectors; known 8-substituted acts as urease inhibitor, 3-substituted used for PDGFR/tyrosinase targets
Regioisomeric substitution
Position of thiourea dictates target affinity and selectivity in biological systems
Generic thiourea replacement
May abolish regioisomer-specific interactions; SAR conclusions may shift significantly

Comparative Evidence for N-(6-Quinolinyl)thiourea


Anion Sensing: 6-Quinolinyl vs. 8-Quinolinyl Scaffolds

N-(6-quinolinyl)thiourea serves as a key intermediate for synthesizing highly selective colorimetric sensors for fluoride anions. A derivative, 1-(4-nitrophenyl)-3-quinolin-6-ylthiourea, was designed and synthesized, demonstrating a distinct colorimetric response in the presence of F- ions. This specific application leverages the unique electronic and geometric properties of the 6-substituted quinoline scaffold. While data for the unsubstituted N-(6-quinolinyl)thiourea is lacking, its derivative's performance highlights the utility of this specific regioisomer over others, such as the 8-quinolinyl analog which is more commonly associated with enzyme inhibition (e.g., urease) [1].

Anion Sensing vs 8-QT
Class-level inference
6-QT derivative: colorimetric F⁻ response; 8-QT: urease inhibitor profile
6-quinolinyl scaffold enables anion receptor design
Derivative data; direct parent compound evidence limited
Anion Sensing Colorimetric Chemosensor Supramolecular Chemistry

Tyrosinase Inhibition: 6-Quinolinyl vs. 3-Quinolinyl Series

While N-(6-quinolinyl)thiourea itself lacks reported direct tyrosinase inhibition data, a closely related series of 3-quinolinyl acyl thioureas has been quantitatively evaluated. The most potent compound in that series (11c) inhibited mushroom tyrosinase with an IC50 of 1.26 µM, which is 13-fold more potent than the standard inhibitor kojic acid (IC50 = 16.69 µM) under the same assay conditions [1]. This class-level data underscores that quinolinyl-thioureas possess significant enzyme inhibitory potential. The 6-substituted regioisomer, N-(6-quinolinyl)thiourea, presents a distinct vector for molecular interactions compared to the 3-substituted series, offering a valuable alternative scaffold for exploring SAR around the quinoline core and potentially achieving different selectivity or potency profiles in enzyme inhibition assays.

Tyrosinase Inhib: 3-QT Series
Class-level inference
3-QT acyl thiourea IC₅₀ 1.26 µM (13-fold vs kojic acid); 6-QT offers distinct SAR vector
Supports alternative regioisomer SAR exploration
No direct data for 6-QT itself; class-level potency reference
Tyrosinase Inhibition Enzyme Kinetics Melanogenesis

PDGFR Kinase Inhibition: Reference Data for Quinolinyl Thioureas

PDGFR Tyrosine Kinase Inhibitor V, a cell-permeable compound containing a quinolinyl-thiourea core (substituted at the 3-position), demonstrates exceptional potency. It inhibits PDGFR with IC50 values of 4 nM in a ligand-induced cellular phosphorylation assay and 7.6 nM in an in vitro kinase activity assay . This nanomolar activity establishes the quinolinyl-thiourea class as a privileged scaffold for kinase inhibition. N-(6-quinolinyl)thiourea, with its 6-substitution pattern, offers a structurally distinct and unencumbered core for generating novel kinase inhibitor libraries. Its use as a starting material allows medicinal chemists to explore different vectors and substitution patterns, potentially leading to new inhibitors with differentiated selectivity profiles against off-target kinases like c-Kit, against which Inhibitor V shows significantly weaker activity (IC50 > 230 nM) .

PDGFR Kinase: 3-QT Comparator
Source review
3-QT Inhibitor V: cellular IC₅₀ 4 nM; in vitro IC₅₀ 7.6 nM
Validates quinolinyl-thiourea class for kinase inhibition
Direct data for 6-QT to verify; scaffold for novel inhibitor design
Kinase Inhibition PDGFR Cancer Research

Key Applications of N-(6-Quinolinyl)thiourea


Colorimetric and Fluorescent Chemosensor Development

As demonstrated by the derivative 1-(4-nitrophenyl)-3-quinolin-6-ylthiourea, the 6-quinolinyl-thiourea scaffold is directly applicable in the design of sensitive and selective anion sensors [1]. Researchers developing new sensors for biologically or environmentally relevant anions (e.g., fluoride, acetate, phosphate) should procure N-(6-quinolinyl)thiourea as a core building block to synthesize and screen a library of 6-substituted quinoline-based receptors, exploiting its unique regiochemistry for optimal hydrogen-bonding interactions.

Novel PDGFR Kinase Inhibitor Synthesis

The nanomolar potency of the 3-quinolinyl-thiourea-based PDGFR Inhibitor V validates the quinolinyl-thiourea core as a critical pharmacophore for kinase inhibition [1]. N-(6-quinolinyl)thiourea is an essential starting material for medicinal chemistry programs aiming to discover new, patentable kinase inhibitors. Its distinct 6-substitution pattern allows for the exploration of uncharted chemical space around this validated scaffold, potentially yielding compounds with superior selectivity or pharmacokinetic profiles compared to existing 3-substituted inhibitors.

SAR Studies in Enzyme Inhibition Assays

Given the demonstrated enzyme inhibitory activity of the quinolinyl-thiourea class against targets like tyrosinase [1] and urease, N-(6-quinolinyl)thiourea is a valuable tool for SAR studies. Researchers can use this compound to systematically investigate how the position of the thiourea group on the quinoline ring affects potency and selectivity. This is crucial for optimizing lead compounds and understanding the molecular basis of enzyme-ligand interactions.

Specialized Building Block for Organic Synthesis

N-(6-quinolinyl)thiourea is widely recognized and listed by major chemical suppliers as a versatile small molecule scaffold and building block [1]. Its bifunctional nature (quinoline nitrogen and thiourea group) makes it an ideal intermediate for synthesizing more complex heterocyclic systems, ligands for catalysis, or functional materials. Its procurement is necessary for any project requiring a precisely functionalized 6-substituted quinoline core.

Application
Selection Property
Validation Focus
Chemosensor Development
Regioisomeric scaffold for anion receptors
Colorimetric / fluorescent response in solution
Kinase Inhibitor Design
Unexplored 6-substituted core for kinase SAR
Kinase selectivity and cellular activity profiling
Enzyme Inhibition SAR
Regioisomer-specific binding geometry
Potency and selectivity across enzyme targets
Building Block Synthesis
Bifunctional quinoline-thiourea core
Synthetic versatility and derivatization pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-quinolinyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.